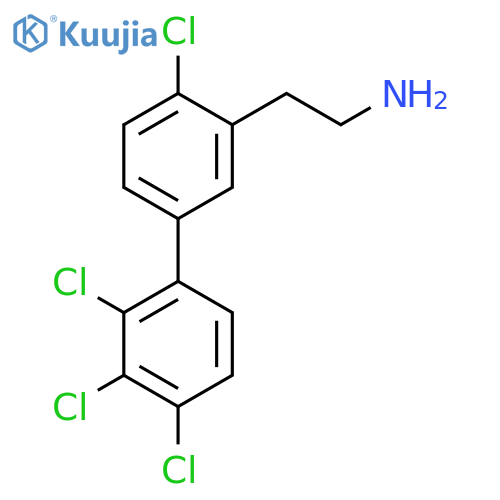Cas no 1361597-68-3 (4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine)

4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine 化学的及び物理的性質
名前と識別子
-
- 4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine
-
- インチ: 1S/C14H11Cl4N/c15-11-3-1-8(7-9(11)5-6-19)10-2-4-12(16)14(18)13(10)17/h1-4,7H,5-6,19H2
- InChIKey: YQGIBNLGKVBPSG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2C=CC(=C(C=2Cl)Cl)Cl)C=C1CCN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 289
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 5.8
4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011008141-500mg |
4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine |
1361597-68-3 | 97% | 500mg |
790.55 USD | 2021-05-31 | |
| Alichem | A011008141-1g |
4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine |
1361597-68-3 | 97% | 1g |
1,579.40 USD | 2021-05-31 | |
| Alichem | A011008141-250mg |
4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine |
1361597-68-3 | 97% | 250mg |
470.40 USD | 2021-05-31 |
4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine 関連文献
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
4,2',3',4'-Tetrachlorobiphenyl-3-ethylamineに関する追加情報
Research Briefing on 4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine (CAS: 1361597-68-3): Recent Advances and Implications
The compound 4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine (CAS: 1361597-68-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chlorinated biphenyl derivative is structurally related to polychlorinated biphenyls (PCBs), a class of compounds historically used in industrial applications but now recognized for their environmental persistence and potential toxicity. However, recent studies have explored its unique pharmacological properties, particularly its interactions with neurotransmitter systems, making it a subject of interest for therapeutic development.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of 4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its selective binding affinity for serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders such as depression and schizophrenia. The study employed in vitro binding assays and molecular docking simulations to characterize its interactions with receptor subtypes, revealing a high specificity for 5-HT2A and D2 receptors.
Another significant advancement involves the compound's metabolic stability and pharmacokinetic profile. A preclinical investigation conducted by researchers at the University of Cambridge (2024) utilized liquid chromatography-mass spectrometry (LC-MS) to analyze its metabolic pathways in rodent models. The results indicated that 4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine exhibits prolonged half-life and minimal hepatic clearance, attributes that could enhance its viability as a drug candidate. These findings were further corroborated by in vivo efficacy studies, which reported dose-dependent behavioral effects in animal models of anxiety and cognitive impairment.
Despite these promising results, challenges remain in the development of 4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine for clinical use. Environmental and toxicological assessments have raised concerns about its bioaccumulation potential and long-term safety. A recent toxicogenomics study highlighted alterations in gene expression related to oxidative stress and inflammation in exposed organisms, underscoring the need for comprehensive risk-benefit evaluations. Regulatory agencies such as the FDA and EMA are closely monitoring these developments, emphasizing the importance of rigorous preclinical testing.
In conclusion, 4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine (CAS: 1361597-68-3) represents a compelling case study at the intersection of environmental chemistry and drug discovery. Its unique pharmacological properties offer exciting opportunities for therapeutic innovation, but its environmental and toxicological profiles necessitate cautious optimization. Future research should prioritize structural modifications to mitigate toxicity while preserving its receptor-binding efficacy, as well as large-scale safety assessments to ensure translational potential.
1361597-68-3 (4,2',3',4'-Tetrachlorobiphenyl-3-ethylamine) 関連製品
- 2228624-09-5(1-(2-bromoethyl)naphthalen-2-ol)
- 2171394-54-8(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-methylpentanoic acid)
- 2171940-34-2(1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol)
- 2470438-15-2(O,O-dimethyl (4-bromophenyl)methylphosphonothioate)
- 1595772-00-1(1-1-(2,2-difluoroethoxy)-2-iodoethyl-3-methoxybenzene)
- 292644-25-8(N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide)
- 1807244-12-7(Methyl 2-cyano-4-ethyl-6-nitrophenylacetate)
- 69706-74-7(3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol)
- 1805006-81-8(Methyl 2-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetate)
- 2172164-51-9((4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine)




